N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3

Beschreibung

Eigenschaften

Molekularformel |

C45H65ClN2O10 |

|---|---|

Molekulargewicht |

829.5 g/mol |

IUPAC-Name |

(2E)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole chloride |

InChI |

InChI=1S/C45H65N2O10.ClH/c1-9-17-49-20-21-51-24-25-53-27-29-55-31-33-57-37-14-16-41-39(35-37)45(4,5)43(47(41)7)12-10-11-42-44(2,3)38-34-36(13-15-40(38)46(42)6)56-32-30-54-28-26-52-23-22-50-19-18-48-8;/h1,10-16,34-35H,17-33H2,2-8H3;1H/q+1;/p-1 |

InChI-Schlüssel |

QGHYDHVFAUHMTA-UHFFFAOYSA-M |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO, DMF, DCM, Water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3: A Versatile Tool for Bioconjugation and Fluorescence Imaging

This guide provides a comprehensive technical overview of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3, a sophisticated fluorescent probe designed for researchers, scientists, and drug development professionals. We will delve into its molecular architecture, photophysical properties, and the strategic rationale behind its design. Furthermore, this guide will equip you with detailed, field-proven protocols for its application in bioconjugation via copper-catalyzed click chemistry, enabling the precise labeling of biomolecules for advanced fluorescence imaging and analysis.

Molecular Architecture and Design Rationale

This compound is a trifunctional molecule meticulously engineered to combine the desirable properties of a bright and photostable fluorophore, a biocompatible spacer, and a highly specific reactive group for covalent conjugation.

-

The Cy3 Core: At its heart lies the Cyanine3 (Cy3) fluorophore, a member of the cyanine dye family renowned for its brightness and relatively high photostability.[1] The N-methyl substituents on the indolenine rings contribute to the dye's overall stability and photophysical properties.

-

The Propargyl-PEG4 Linker: This component provides the crucial functionality for covalent attachment to biomolecules. The terminal propargyl group contains an alkyne, which is one half of the highly efficient and bioorthogonal "click chemistry" reaction pair.[2]

-

The m-PEG4 Spacer: Two discrete tetraethylene glycol (PEG4) units are incorporated into the linker structure.[3] These hydrophilic PEG spacers are not merely passive linkers; they are critical for improving the overall physicochemical properties of the molecule and the resulting bioconjugate.[4] They enhance aqueous solubility, prevent aggregation, and can shield the conjugate from proteolytic degradation and immunogenic responses.[3][5]

The strategic combination of these three components results in a water-soluble, highly fluorescent probe that can be specifically and efficiently conjugated to azide-modified biomolecules under mild, biocompatible conditions.

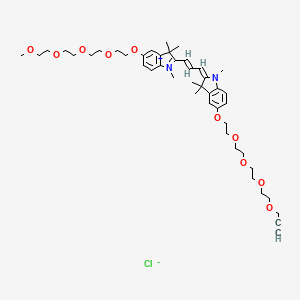

Chemical Structure:

Caption: Schematic of this compound.

Core Properties of the Probe

A thorough understanding of the probe's properties is essential for designing robust and reproducible experiments.

Photophysical Properties

The fluorescence characteristics of this probe are primarily dictated by the Cy3 core, although the local environment, including the PEG linkers, can subtly influence these properties.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~555 nm | [6][7][8] |

| Emission Maximum (λem) | ~570 nm | [6][7][8] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [6][9] |

| Fluorescence Quantum Yield (Φ) | ~0.31 | [9] |

| Recommended Laser Lines | 532 nm, 555 nm | [10] |

| Recommended Filter Sets | TRITC / Cy3 | [11] |

Expert Insight: The high molar extinction coefficient indicates efficient light absorption, while the quantum yield reflects a good conversion of absorbed photons into emitted fluorescence, resulting in a bright signal. While Cy3 is known for its good photostability, it is important to note that high laser power and prolonged exposure can still lead to photobleaching.[1] For demanding applications such as super-resolution microscopy, alternative dyes like Alexa Fluor 555 may offer superior photostability.[3][12]

Physicochemical Properties

| Property | Value/Description | Reference(s) |

| Molecular Formula | C₄₅H₆₅ClN₂O₁₀ | [9][13] |

| Molecular Weight | ~829.5 g/mol | [6][9] |

| CAS Number | 2107273-62-9 | [6][9][13] |

| Solubility | Water, DMSO, DMF | [6][9] |

| Storage | -20°C, desiccated, protected from light | [6][9] |

Expert Insight: The inclusion of two PEG4 linkers significantly enhances the water solubility of the otherwise hydrophobic cyanine dye core.[14] This is a critical feature for bioconjugation reactions, which are typically performed in aqueous buffers. Good aqueous solubility minimizes the need for organic co-solvents that can denature proteins and prevents the formation of dye aggregates that can lead to fluorescence quenching and non-specific binding.[4][12]

Application in Bioconjugation: The Power of Click Chemistry

The terminal alkyne group on the propargyl-PEG4 linker is the key to conjugating this probe to biomolecules using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

The Causality Behind CuAAC for Bioconjugation

CuAAC is the reaction of choice for many bioconjugation applications due to a set of highly advantageous features:

-

Bioorthogonality: Azides and alkynes are absent in most biological systems. This means the reaction is highly specific and does not interfere with native cellular components.[15]

-

High Efficiency: The reaction proceeds rapidly and with high yields, even at low reactant concentrations, which is typical for biological experiments.[16]

-

Mild Reaction Conditions: The reaction can be performed in aqueous buffers at physiological pH and room temperature, preserving the structure and function of sensitive biomolecules like proteins and antibodies.[15]

-

Stable Product: The resulting triazole linkage is chemically and biologically stable.[2]

Caption: Workflow for CuAAC-mediated bioconjugation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust starting point for the fluorescent labeling of azide-modified proteins. It is crucial to optimize reaction conditions for each specific biomolecule and application.

Preparation of Reagents

-

Azide-Modified Protein: Prepare your protein of interest with an azide functionality. This can be achieved through metabolic labeling (e.g., with azidohomoalanine) or by chemical modification of amine or thiol groups with an azide-containing crosslinker. Ensure the protein is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).

-

Alkyne-PEG-Cy3 Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

-

Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

-

Ligand (e.g., THPTA): Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine in deionized water. The ligand is crucial as it accelerates the reaction and protects the biomolecule from oxidative damage by stabilizing the Cu(I) oxidation state.[15]

-

Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use , as ascorbate readily oxidizes in air.[15]

Step-by-Step Labeling Protocol for Proteins

This protocol is adapted for a typical labeling reaction in a 100 µL final volume.

-

Protein Preparation: In a microcentrifuge tube, add your azide-modified protein to a reaction buffer (e.g., PBS) to a final concentration of 1-5 mg/mL. The total volume of the protein solution should be adjusted to accommodate the other reagents.

-

Addition of Alkyne Probe: Add the 10 mM Alkyne-PEG-Cy3 stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point for optimization. Gently vortex to mix.

-

Catalyst Premix: In a separate tube, prepare the catalyst premix. Add 2.5 µL of 20 mM CuSO₄ to 12.5 µL of 100 mM THPTA ligand. This 1:5 molar ratio of copper to ligand is recommended to enhance reaction kinetics and protect the protein.[1] Vortex briefly and let it stand for 1-2 minutes.

-

Initiation of the Click Reaction:

-

Add the entire volume of the catalyst premix (15 µL) to the protein-dye mixture.

-

Immediately add 5 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the catalytically active Cu(I).[15]

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle shaking or rotation can improve reaction efficiency.

-

Purification: Remove the unreacted dye and catalyst components from the labeled protein. This is a critical step to reduce background fluorescence.

-

Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Zeba™ Spin Desalting Columns) with a molecular weight cutoff appropriate for your protein. This is the most common and effective method.

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis cassette with an appropriate molecular weight cutoff.

-

Caption: Experimental workflow for protein labeling via CuAAC.

Advanced Applications and Considerations

The unique properties of this compound make it suitable for a range of advanced applications.

-

Fluorescence Microscopy: Labeled antibodies or proteins can be used to visualize the localization and dynamics of specific targets in fixed or live cells.

-

Flow Cytometry: Quantify cell populations based on the expression of surface or intracellular markers.

-

Super-Resolution Microscopy: Cy3 is a commonly used reporter dye in stochastic optical reconstruction microscopy (STORM), often paired with an activator dye like Alexa Fluor 405 or Cy2.[17] The ability to specifically place a Cy3 molecule via click chemistry is advantageous for these demanding imaging techniques.

Trustworthiness and Self-Validation: To ensure the success of your labeling experiments, it is advisable to perform a small-scale pilot reaction and validate the conjugation. This can be done by running the purified conjugate on an SDS-PAGE gel and visualizing the fluorescence in-gel before Coomassie or silver staining. A fluorescent band corresponding to the molecular weight of your protein confirms successful conjugation. The degree of labeling (DOL) can also be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for the Cy3 dye).

Conclusion

This compound is a powerful and versatile tool in the modern bioconjugation toolbox. Its rational design, which combines a high-performance fluorophore with solubility-enhancing PEG linkers and a bioorthogonal reactive group, provides researchers with a reliable means to fluorescently label biomolecules with high specificity and efficiency. By understanding the core principles of its structure and the causality behind the recommended experimental protocols, scientists can confidently apply this probe to unravel complex biological questions in cellular imaging, diagnostics, and drug development.

References

- 1. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyanine 3 alkyne [equivalent to Cy3® alkyne] | AAT Bioquest [aatbio.com]

- 6. This compound, 2107273-62-9 | BroadPharm [broadpharm.com]

- 7. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]

- 8. This compound;2107273-62-9-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 9. Cy3 alkyne | BroadPharm [broadpharm.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 12. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microscopist.co.uk [microscopist.co.uk]

- 14. Cyanine - Wikipedia [en.wikipedia.org]

- 15. lumiprobe.com [lumiprobe.com]

- 16. arxiv.org [arxiv.org]

- 17. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]

Technical Guide: The Propargyl Group as a Bioorthogonal Linchpin in the N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 Fluorescent Probe

Executive Summary

The precise covalent labeling of biomolecules is fundamental to advancing research in chemical biology, drug development, and diagnostics. The N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 is a sophisticated fluorescent probe engineered for this purpose. While the Cyanine 3 (Cy3) core provides a robust fluorescent signal and the dual polyethylene glycol (PEG) linkers confer essential physicochemical benefits, it is the terminal propargyl group that serves as the probe's critical functional element. This guide deconstructs the molecule's architecture to provide an in-depth analysis of the propargyl group's central role as a versatile and efficient chemical handle for bioconjugation, primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

Architectural Dissection of the Multifunctional Probe

To appreciate the role of the propargyl group, one must first understand the synergistic function of each component within the this compound molecule. The design is modular, with each part engineered to address specific challenges in biomolecule labeling.

The Cy3 Fluorophore: A Bright and Stable Reporter

The core of the probe is the Cyanine 3 (Cy3) dye, a member of the cyanine family renowned for its utility in fluorescence applications.[1] Cy3 is characterized by its bright orange-red fluorescence and high quantum yield.[1][2] It is typically excited around 555 nm and emits light around 570 nm, making it compatible with common laser lines (e.g., 532 nm) and standard TRITC filter sets.[2][3] Its photostability and brightness make it an ideal reporter for a variety of applications, including fluorescence microscopy, immunofluorescence, and nucleic acid labeling.[1][4][5]

Dual PEG4 Spacers: Enhancing Biocompatibility and Function

The molecule incorporates two discrete tetra-ethylene glycol (PEG4) linkers. Polyethylene glycol (PEG) is widely used in bioconjugation to enhance the properties of the conjugated molecule.[6] The key functions of these hydrophilic PEG4 spacers are:

-

Improved Aqueous Solubility: The inherent hydrophobicity of many organic dyes like Cy3 can lead to aggregation and non-specific binding in biological buffers. The PEG linkers significantly increase the probe's solubility in aqueous media.[7][8][9]

-

Reduced Steric Hindrance: The flexible PEG chains act as spacers, physically separating the bulky Cy3 dye from the target biomolecule. This separation minimizes the risk of the dye interfering with the biological activity or conformation of the target.[8][10]

-

Minimized Non-Specific Binding: PEGylation is known to reduce non-specific interactions with proteins and cell surfaces, leading to a better signal-to-noise ratio in imaging and detection experiments.[7][10]

The Propargyl Group: The Gateway to Covalent Ligation

The terminal propargyl group (-CH₂C≡CH) is the architectural linchpin that makes this probe a powerful tool for covalent labeling.[11] This functional group contains a terminal alkyne, which is a highly versatile and reactive moiety for modern bioconjugation.[12][13][14] Its primary role is to serve as a reactive handle for "click chemistry," allowing for the efficient and specific attachment of the entire probe to a target molecule.[15][16]

References

- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 2. Cy3 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]

- 4. assaygenie.com [assaygenie.com]

- 5. CY3 on fluorescence microscopy with cyanine dyes Cell labeling Fluorescence staining - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 6. purepeg.com [purepeg.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. Fluorescent dye with PEG linker [schem.jp]

- 9. This compound, 2107273-62-9 | BroadPharm [broadpharm.com]

- 10. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

Introduction: Unveiling the Role of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 in Targeted Protein Degradation

An In-Depth Technical Guide to CAS 2107273-62-9: A Core Component in Modern Proteolysis-Targeting Chimera (PROTAC) Development

The compound registered under CAS number 2107273-62-9 is identified as N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 . This molecule is not a therapeutic agent in itself but serves as a sophisticated chemical tool—a fluorescent, bifunctional linker—at the forefront of drug discovery, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4] This guide, intended for researchers and drug development professionals, provides an in-depth examination of the core properties, applications, and experimental considerations for utilizing this versatile linker in the synthesis and analysis of fluorescently-labeled PROTACs.

Section 1: Physicochemical and Spectroscopic Properties

From a Senior Application Scientist's perspective, a thorough understanding of a linker's properties is paramount for its successful integration into a PROTAC construct. The key attributes of CAS 2107273-62-9 are summarized below. The polyethylene glycol (PEG) backbone is intentionally designed to enhance the aqueous solubility and bioavailability of the resulting PROTAC, which is often a large and hydrophobic molecule.[2][5] The Cy3 fluorophore provides a robust spectroscopic handle for tracking and quantification, while the terminal alkyne group is poised for highly efficient and specific conjugation reactions.[2][6]

| Property | Value | Source |

| CAS Number | 2107273-62-9 | [2] |

| Molecular Formula | C45H65ClN2O10 | [2] |

| Molecular Weight | 829.5 g/mol | [2] |

| Appearance | (Not specified, typically a colored solid) | |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [2] |

| Fluorescence | ||

| Excitation Maximum (λex) | 555 nm | [2] |

| Emission Maximum (λem) | 570 nm | [2] |

| Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | [2] |

| Functional Groups | Terminal Alkyne, Cy3 Fluorophore, PEG Linker | [1][6] |

| Storage Conditions | -20°C, protect from light | [2] |

Section 2: The Strategic Role in PROTAC Technology

PROTACs function by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[3] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.[4] The linker is not a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's ability to form a stable and productive ternary complex, and thus, its degradation efficacy.[5][]

Incorporating a fluorescent tag like Cy3 into the linker transforms the PROTAC into a powerful research tool.[8] Fluorescent PROTACs enable:

-

Direct Visualization: Cellular uptake and subcellular localization can be monitored using fluorescence microscopy.[9]

-

Binding Assays: Quantitative binding affinities for the target protein and the E3 ligase can be determined using techniques like fluorescence polarization (FP).[10][11]

-

Kinetic Analysis: The rates of protein degradation can be tracked in real-time within live cells.[12]

The choice of CAS 2107273-62-9 provides a strategic advantage by combining the solubility-enhancing properties of PEG with a bright, stable fluorophore, all connected via a linker ready for "click chemistry" conjugation.

Caption: Mechanism of Action for a Fluorescent PROTAC.

Section 3: Synthesis of Fluorescent PROTACs via Click Chemistry

The terminal alkyne group on CAS 2107273-62-9 is specifically designed for use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][13] This reaction is exceptionally well-suited for the complex, multi-step syntheses required for PROTACs due to its high efficiency, mild reaction conditions, and bioorthogonality—meaning it does not interfere with other functional groups present in the biological ligands.[][15]

The general synthetic workflow is modular:

-

Prepare Ligands: Synthesize or acquire the POI-binding ligand and the E3 ligase-binding ligand. One of these must be functionalized with an azide group.

-

Conjugation: React the azide-functionalized ligand with the alkyne-containing fluorescent linker (CAS 2107273-62-9) under CuAAC conditions.

-

Purification & Characterization: Purify the resulting fluorescently-labeled intermediate and then conjugate it to the second ligand to complete the PROTAC synthesis.

Caption: Modular Synthesis Workflow for Fluorescent PROTACs.

Section 4: Experimental Protocols

As a self-validating system, these protocols include critical characterization steps to ensure the integrity of the synthesized molecules.

Protocol 4.1: Synthesis of a Fluorescently Labeled Ligand via CuAAC ("Click Chemistry")

This protocol describes the conjugation of an azide-functionalized ligand (e.g., a POI binder) to the alkyne-linker CAS 2107273-62-9.

Materials:

-

Azide-functionalized ligand (Ligand-N₃)

-

This compound (CAS 2107273-62-9)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (Na-Ascorbate)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Reverse-phase HPLC system for purification

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Ligand-N₃ in DMSO.

-

Prepare a 10 mM stock solution of the fluorescent linker in DMSO.

-

Prepare a fresh 50 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 100 µL of the Ligand-N₃ stock solution (1 µmol, 1.0 eq).

-

Add 120 µL of the fluorescent linker stock solution (1.2 µmol, 1.2 eq). The slight excess of the linker ensures complete consumption of the potentially more valuable ligand.

-

Add 200 µL of DMSO to ensure solubility.

-

-

Initiation of "Click" Reaction:

-

Add 40 µL of the CuSO₄ solution (2 µmol, 2.0 eq).

-

Immediately add 40 µL of the sodium ascorbate solution (4 µmol, 4.0 eq). The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Vortex the mixture gently for 30 seconds.

-

-

Incubation:

-

Protect the reaction from light by wrapping the tube in aluminum foil.

-

Allow the reaction to proceed at room temperature for 2-4 hours. Reaction progress can be monitored by LC-MS by observing the consumption of the starting materials and the appearance of the product peak with the expected mass.

-

-

Purification:

-

Upon completion, dilute the reaction mixture with 500 µL of a 1:1 mixture of water and acetonitrile.

-

Purify the fluorescently labeled ligand using reverse-phase HPLC. Use a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

Collect the fractions corresponding to the product peak and confirm the identity by mass spectrometry.

-

Lyophilize the pure fractions to obtain the product as a solid.

-

Protocol 4.2: Characterization of the Fluorescent PROTAC

After the final conjugation step to attach the second ligand, the complete fluorescent PROTAC must be thoroughly characterized.

1. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the final product.

-

Method: Use high-resolution mass spectrometry (HRMS) via ESI-TOF or Orbitrap.

-

Expected Result: The observed m/z value should match the calculated exact mass of the fluorescent PROTAC.

2. HPLC Analysis:

-

Objective: To assess the purity of the final compound.

-

Method: Analytical reverse-phase HPLC using a UV-Vis detector set to the absorbance maximum of the Cy3 dye (~550 nm) and the absorbance maxima of the ligands.

-

Expected Result: A single major peak, indicating >95% purity.

3. NMR Spectroscopy:

-

Objective: To confirm the structure and the successful formation of the triazole ring from the click reaction.

-

Method: ¹H NMR spectroscopy.

-

Expected Result: The disappearance of the alkyne proton signal and the appearance of a new characteristic signal for the triazole proton (typically in the δ 7.5-8.5 ppm range).

4. Fluorescence Spectroscopy:

-

Objective: To confirm the functionality of the incorporated fluorophore.

-

Method: Measure the fluorescence excitation and emission spectra in a suitable solvent (e.g., DMSO or PBS).

-

Expected Result: The spectra should show excitation and emission maxima consistent with the Cy3 dye (~555 nm and ~570 nm, respectively).[2]

5. Western Blot for Protein Degradation:

-

Objective: To determine the biological activity of the PROTAC.[5]

-

Method: Treat a relevant cell line with varying concentrations of the fluorescent PROTAC. After a set incubation period (e.g., 18-24 hours), lyse the cells and perform a Western blot using an antibody specific for the target protein.

-

Expected Result: A dose-dependent decrease in the band intensity of the target protein compared to a vehicle control. This confirms that the PROTAC is active in inducing protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 2107273-62-9 | BroadPharm [broadpharm.com]

- 3. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 4. bmglabtech.com [bmglabtech.com]

- 5. benchchem.com [benchchem.com]

- 6. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]

- 8. benchchem.com [benchchem.com]

- 9. A Chemical Biology Toolbox Targeting the Intracellular Binding Site of CCR9: Fluorescent Ligands, New Drug Leads and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01441G [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 15. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The Genesis of a "Click" Chemistry Cornerstone

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount achievement in modern chemical synthesis, often hailed as the "crown jewel" of "click chemistry".[1] Introduced to the scientific lexicon by K.B. Sharpless in 2001, the click chemistry philosophy champions reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts.[2][3][4][5] The CuAAC reaction, discovered independently and concurrently by the groups of Valery Fokin and K. Barry Sharpless in the U.S. and Morten Meldal in Denmark, perfectly embodies these principles.[5][6][7]

This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which demands elevated temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant proceeds with remarkable efficiency and absolute regioselectivity under mild, often aqueous, conditions.[2][6][8] This dramatic rate acceleration, on the order of 107 to 108, has propelled CuAAC to the forefront of diverse scientific disciplines, including drug discovery, materials science, and bioconjugation.[2][6][9][10]

This guide provides an in-depth exploration of the CuAAC reaction, from its core mechanism to practical, field-proven protocols. It is designed for researchers, scientists, and drug development professionals seeking to harness the power of this exceptional ligation tool.

The Mechanistic Heart of CuAAC: A Tale of Copper Catalysis

The remarkable efficiency and regioselectivity of the CuAAC reaction are rooted in its intricate, copper-mediated mechanism. While initial hypotheses considered a mononuclear copper catalyst, a significant body of experimental and computational evidence now supports a dinuclear copper pathway as the kinetically favored route.[8][11] This understanding is critical for optimizing reaction conditions and troubleshooting unforeseen challenges.

The catalytic cycle can be dissected into several key steps:

-

Formation of the Copper(I) Acetylide: The cycle begins with the coordination of the catalytically active Cu(I) ion to the terminal alkyne. This interaction significantly increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate.[11] Kinetic studies have shown a second-order dependence on the copper concentration, suggesting the involvement of a dinuclear Cu(I)-acetylide complex in the rate-determining step.[8][11]

-

Activation of the Azide: The azide then coordinates to one of the copper centers in the dinuclear acetylide complex. This coordination acts to both deliver the azide to the activated alkyne and electronically activate it for the subsequent cycloaddition.[6]

-

Cycloaddition and Ring Formation: The nucleophilic terminal nitrogen of the azide attacks the activated carbon of the copper acetylide, leading to the formation of a six-membered copper-containing ring intermediate.[]

-

Rearrangement and Protonolysis: This intermediate undergoes rearrangement, followed by protonolysis, to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst, allowing the cycle to continue.[]

Caption: The dinuclear copper-mediated mechanism of the CuAAC reaction.

Core Components and Their Strategic Roles

The success of a CuAAC reaction hinges on the judicious selection and use of its core components. Understanding the function of each is paramount for designing robust and reproducible protocols.

| Component | Role & Rationale | Common Examples & Field Insights |

| Copper Source | Provides the catalytically active Cu(I) species.[7] | CuSO₄·5H₂O: The most common precursor, used with a reducing agent. It is inexpensive and readily available.[3][7] Cu(I) Salts (CuI, CuBr): Can be used directly, but are prone to oxidation and may have limited solubility.[7][13] |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state in situ.[3] | Sodium Ascorbate: The gold standard for its efficiency and compatibility with aqueous systems.[3][14] Insight: Always use freshly prepared solutions as ascorbate can degrade. |

| Ligand | Stabilizes the Cu(I) catalytic center against oxidation and disproportionation, and accelerates the reaction rate.[15][16][17] | THPTA: A water-soluble ligand ideal for bioconjugation, minimizing cytotoxicity.[17][18] TBTA: Effective in organic solvents but has poor water solubility.[18] BTTAA: A newer generation, highly water-soluble ligand that further accelerates the reaction and reduces cytotoxicity.[17][18] Insight: The ligand-to-copper ratio is a critical parameter to optimize, with a 5:1 ratio often recommended for bioconjugations to protect sensitive biomolecules from oxidative damage.[3] |

| Solvent | The medium for the reaction. | Water, PBS: Ideal for bioconjugations. The reaction is often accelerated in water.[2][19] DMSO, DMF, tBuOH/H₂O: Common for small molecule synthesis, especially when reactants have limited aqueous solubility.[7][19] |

| Reactants | The azide and terminal alkyne building blocks. | The reaction is highly tolerant of a wide range of functional groups.[2] Insight: Ensure high purity of starting materials, as impurities can inhibit the catalyst.[20] |

Experimental Protocols: From Small Molecules to Bioconjugates

A self-validating protocol is one where the steps are logically sequenced to ensure the highest probability of success. The order of reagent addition, for instance, is not arbitrary but is designed to prevent catalyst inactivation.[19][20]

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol provides a robust starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the terminal alkyne (1.0 eq) and the azide (1.0-1.1 eq) in a suitable solvent (e.g., tBuOH/H₂O 1:1).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) to the reaction mixture.

-

Initiation: Add a freshly prepared solution of sodium ascorbate (5-10 mol%) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.[3]

Protocol 2: Bioconjugation - Labeling a Protein with a Fluorescent Dye

This protocol is tailored for the sensitive environment of biomolecules, such as antibodies, and incorporates measures to prevent oxidative damage.

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of the alkyne-modified protein (e.g., 10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of the azide-containing fluorescent dye in DMSO (e.g., 10 mM).

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).[21]

-

Prepare a stock solution of a water-soluble ligand like THPTA (e.g., 50 mM in water).[21]

-

Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water) immediately before use.[21]

-

-

Order of Addition - The Key to Success:

-

In a reaction tube, combine the alkyne-modified protein solution and the azide-modified dye (a 4 to 10-fold molar excess of the dye is typical).[22]

-

Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stocks (a 1:5 copper-to-ligand ratio is recommended).[3][21] Let this stand for a few minutes to allow for complex formation.[22]

-

Add the premixed catalyst solution to the protein/dye mixture.

-

Initiate the conjugation by adding the freshly prepared sodium ascorbate solution.[19]

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting the reaction from light if using a fluorescent dye.[3][22]

-

Purification: Purify the resulting conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography or affinity purification, to remove unreacted dye and catalyst components.[3][22]

Caption: A typical experimental workflow for a CuAAC bioconjugation reaction.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below is a summary of common issues and their causal explanations, along with expert recommendations.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Catalyst Inactivation: Cu(I) is easily oxidized to inactive Cu(II) by dissolved oxygen.[20][23] | - Ensure the use of a fresh, high-quality reducing agent (sodium ascorbate).[20] - Degas solvents by sparging with an inert gas (Argon or Nitrogen). - Follow the correct order of addition, adding the ascorbate last.[19] |

| Poor Reagent Quality: Impurities in the alkyne or azide can poison the catalyst.[20] | - Verify the purity of starting materials via NMR or Mass Spectrometry.[20] | |

| Slow Reaction Rate | Steric Hindrance: Bulky groups near the reacting moieties can slow the reaction. | - Increase the reaction time and/or gently heat the reaction (e.g., to 40-50°C) if the substrates are stable.[20] - Increase the catalyst and ligand concentration.[3] |

| Biomolecule Degradation | Oxidative Damage: Reactive oxygen species (ROS) can be generated by the Cu/ascorbate system, damaging sensitive amino acid residues.[3] | - Use a higher ligand-to-copper ratio (e.g., 5:1 or greater) to protect the copper center.[3] - Add a scavenger like aminoguanidine to the reaction mixture.[3][24] |

| Side Reactions | Alkyne Homocoupling (Glaser Coupling): An oxygen-mediated side reaction that consumes the alkyne starting material.[20] | - Ensure thorough deoxygenation of the reaction mixture.[20] |

CuAAC in Context: A Comparison with SPAAC

The primary limitation of CuAAC is the inherent cytotoxicity of the copper catalyst, which restricts its application in living systems.[25] This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free alternative.[26] The choice between CuAAC and SPAAC is a critical decision based on the experimental context.

| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |

| Kinetics | Significantly faster reaction rates.[25][27] | Generally slower reaction rates compared to CuAAC.[25][27] |

| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity.[25] | Excellent; highly biocompatible and suitable for live-cell and in vivo labeling.[25][28] |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide.[25] |

| Catalyst | Requires Cu(I) catalyst, ligand, and reducing agent.[25] | Catalyst-free.[26] |

| Ideal Use Case | In vitro conjugations, material synthesis, drug development where high speed and yield are critical.[25] | Live-cell imaging, in vivo studies, applications requiring high bioorthogonality.[25][27] |

Conclusion: An Enduring Tool for Molecular Construction

The Copper-Catalyzed Azide-Alkyne Cycloaddition is more than just a reaction; it is a testament to a chemical philosophy that prioritizes efficiency, reliability, and simplicity. Its broad functional group tolerance, mild reaction conditions, and exceptional fidelity have cemented its status as an indispensable tool for scientists and researchers. By understanding the intricacies of its mechanism and the rationale behind its experimental execution, professionals in drug development and chemical biology can confidently leverage CuAAC to construct complex molecular architectures and accelerate the pace of discovery.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jenabioscience.com [jenabioscience.com]

- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Click reaction ligands | BroadPharm [broadpharm.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 23. benchchem.com [benchchem.com]

- 24. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3

This guide provides a comprehensive technical overview of the solubility and stability characteristics of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3, a specialized fluorescent probe designed for advanced bioconjugation applications. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling and click chemistry in their workflows.

Introduction: Deconstructing the Molecule

This compound is a bespoke chemical entity engineered with three key functional components: a Cy3 fluorescent core, dual polyethylene glycol (PEG4) linkers, and a terminal propargyl group. Understanding the individual contributions of these components is crucial to appreciating the overall performance of the molecule.

-

The Cy3 Core: A member of the cyanine dye family, Cy3 is a bright, orange-red fluorescent dye with an excitation maximum around 555 nm and an emission maximum near 570 nm.[1][2][3] It is known for its high quantum yield and relatively strong photostability, making it a workhorse in fluorescence microscopy and other detection methodologies.[4][5]

-

Dual PEG4 Spacers: The molecule incorporates two discrete tetra-ethylene glycol (PEG4) linkers. PEGylation is a well-established strategy to enhance the hydrophilicity and, consequently, the aqueous solubility of conjugated molecules.[6][7] These flexible spacers also mitigate steric hindrance, potentially improving the accessibility of the reactive group and the fluorescent core.

-

The Propargyl Group: This terminal alkyne functionality is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6] This highly efficient and specific reaction allows for the covalent attachment of this dye to molecules bearing an azide group.

A diagram illustrating the conceptual structure of the molecule is presented below.

Caption: Conceptual diagram of the key functional components of the molecule.

Solubility Profile: A Balance of Hydrophilicity and Hydrophobicity

The solubility of this compound is a direct consequence of its hybrid chemical nature. While the core Cy3 dye can exhibit some hydrophobicity, the presence of the dual PEG4 linkers is specifically designed to significantly enhance its solubility in aqueous media.[6][7]

Expected Solubility:

| Solvent Class | Expected Solubility | Rationale |

| Aqueous Buffers (e.g., PBS, Tris) | Good | The hydrophilic PEG4 chains will readily interact with water molecules, facilitating dissolution. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Excellent | These solvents are generally effective at dissolving a wide range of organic molecules, including both the cyanine dye core and the PEG linkers. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to Good | These solvents should be capable of solvating the molecule, although solubility might be slightly less than in DMSO or DMF. |

| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Poor | The hydrophilic PEG linkers and the charged nature of the Cy3 dye are incompatible with nonpolar environments. |

Experimental Protocol for Determining Solubility

To quantitatively assess the solubility of this compound, the "shake-flask" method is a reliable and widely used approach.[8]

Objective: To determine the saturation concentration of the dye in various solvents.

Materials:

-

This compound solid

-

Selected solvents (e.g., deionized water, PBS pH 7.4, DMSO, ethanol)

-

Vials with screw caps

-

Vortex mixer

-

Orbital shaker at a controlled temperature

-

Centrifuge

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the solid dye to a known volume of each solvent in separate vials. The exact amount should be more than what is expected to dissolve.

-

Tightly cap the vials.

-

-

Equilibration:

-

Vortex each vial vigorously for 2 minutes to facilitate initial dissolution.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and shake for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, let the vials stand to allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining solid.

-

-

Quantification of Dissolved Dye:

-

Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.

-

Prepare a series of dilutions of the supernatant in the respective solvent.

-

Measure the absorbance of each dilution at the maximum absorbance wavelength of Cy3 (~555 nm) using a UV-Vis spectrophotometer.

-

Create a standard curve using known concentrations of the dye in the same solvent to determine the concentration of the saturated solution.

-

-

Calculation:

-

Calculate the solubility in mg/mL or molarity based on the concentration of the undiluted supernatant determined from the standard curve.

-

The workflow for this protocol is illustrated below.

Caption: Experimental workflow for determining dye solubility.

Stability Profile: Considerations for Storage and Use

The stability of this compound is influenced by several factors, including temperature, light exposure, pH, and the presence of oxidizing or reducing agents.

Key Stability Considerations:

-

Thermal Stability: As a complex organic molecule, prolonged exposure to high temperatures can lead to degradation. For long-term storage, it is advisable to keep the compound in a solid, desiccated form at -20°C.[9] Solutions should be prepared fresh, but if short-term storage is necessary, they should be kept at 2-8°C and protected from light.

-

Photostability: Cy3 is known to be relatively photostable compared to some other fluorescent dyes.[5] However, all fluorescent molecules are susceptible to photobleaching upon prolonged exposure to high-intensity light.[10] To minimize photobleaching during experiments, it is recommended to use the lowest possible excitation intensity and exposure times.

-

pH Stability: The fluorescence of Cy3 is generally stable over a broad pH range.[5] However, extreme pH values should be avoided as they can lead to the hydrolysis of the ester linkages within the molecule or degradation of the cyanine core.

-

Chemical Stability: The propargyl group is generally stable under typical bioconjugation conditions but can be susceptible to hydration, particularly in the presence of certain metal catalysts.[11][12] The ester linkages in the PEG arms could be prone to hydrolysis under strongly acidic or basic conditions.

Experimental Protocol for Accelerated Stability Testing

Accelerated stability testing at elevated temperatures can be used to predict the long-term stability of the dye at recommended storage conditions.[13][14]

Objective: To assess the degradation of the dye over time at elevated temperatures.

Materials:

-

This compound solution at a known concentration in a relevant buffer (e.g., PBS).

-

Temperature-controlled incubators (e.g., 4°C, 25°C, 40°C).

-

Amber vials to protect from light.

-

UV-Vis spectrophotometer or fluorescence plate reader.

-

HPLC system for more detailed degradation analysis (optional).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the dye in the desired buffer.

-

Aliquot the solution into multiple amber vials to avoid repeated freeze-thaw cycles of a single stock.

-

-

Storage Conditions:

-

Place sets of vials in incubators at different temperatures (e.g., a control at 4°C, and accelerated conditions at 25°C and 40°C).

-

-

Time Points:

-

At designated time points (e.g., 0, 1 week, 2 weeks, 4 weeks, 8 weeks), remove one vial from each temperature condition for analysis.

-

-

Analysis:

-

Allow the vials to equilibrate to room temperature.

-

Measure the absorbance spectrum of the solution to check for changes in the peak absorbance and shape. A decrease in absorbance at ~555 nm indicates degradation.

-

Alternatively, measure the fluorescence intensity.

-

For a more in-depth analysis, HPLC can be used to separate and quantify the parent molecule and any degradation products.

-

-

Data Interpretation:

-

Plot the percentage of remaining dye (based on absorbance or fluorescence relative to the time 0 sample) versus time for each temperature.

-

The rate of degradation at the recommended storage temperature can be extrapolated from the degradation rates at elevated temperatures using the Arrhenius equation.[14]

-

Caption: Workflow for accelerated stability testing.

Experimental Protocol for Photostability Assessment

Objective: To quantify the rate of photobleaching upon exposure to excitation light.

Materials:

-

This compound solution.

-

Fluorescence microscope with a light source and appropriate filters for Cy3.

-

Microscope slide and coverslip.

-

Image analysis software.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the dye in a suitable buffer.

-

Mount a small volume of the solution on a microscope slide and cover with a coverslip.

-

-

Imaging:

-

Place the slide on the microscope stage and bring the sample into focus.

-

Acquire an initial image (time 0) using a defined excitation intensity and exposure time.

-

Continuously expose the same field of view to the excitation light.

-

Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).

-

-

Data Analysis:

-

Using image analysis software, measure the mean fluorescence intensity of the illuminated region in each image.

-

Normalize the intensity values to the initial intensity at time 0.

-

Plot the normalized fluorescence intensity as a function of exposure time. The rate of decay represents the photobleaching rate.

-

Summary and Recommendations

This compound is a well-designed fluorescent probe with properties tailored for bioconjugation. Its PEGylated structure confers good aqueous solubility, a critical feature for biological applications. While the Cy3 core offers robust fluorescence, appropriate handling and storage are essential to maintain its stability and performance.

Key Recommendations:

-

Storage: Store the solid compound at -20°C, protected from light and moisture. Prepare aqueous solutions fresh and use them promptly. If short-term storage of solutions is necessary, keep them at 4°C in the dark.

-

Solvent Choice: For most applications, aqueous buffers (e.g., PBS) are suitable. For preparing concentrated stock solutions, DMSO or DMF are excellent choices.

-

Experimental Conditions: To minimize photobleaching, use neutral pH buffers, avoid prolonged exposure to light, and use the lowest practical excitation power and exposure times during fluorescence imaging.

By following the guidelines and protocols outlined in this document, researchers can effectively utilize this compound and ensure the generation of reliable and reproducible data.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Estimation of aqueous solubility of organic compounds by using the general solubility equation. | Semantic Scholar [semanticscholar.org]

- 4. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound, 2107273-62-9 | BroadPharm [broadpharm.com]

- 7. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[4]pyrrole Cavitands as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. criver.com [criver.com]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

Methodological & Application

How to perform click chemistry with N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3

Application Note & Protocol

High-Efficiency Fluorescent Labeling of Azide-Modified Biomolecules via Copper-Catalyzed Click Chemistry Using a Water-Soluble Propargyl-Cy3 Reagent

Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation, molecular imaging, and assay development.

Abstract: This document provides a comprehensive technical guide for the fluorescent labeling of azide-modified biomolecules using N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3. We delve into the scientific principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), present a detailed, field-proven protocol for protein labeling, and offer insights into reaction optimization and troubleshooting. The protocol emphasizes the use of a water-soluble copper-chelating ligand (THPTA) to maximize conjugation efficiency while preserving biomolecule integrity. By following this guide, researchers can achieve robust, reproducible labeling for applications ranging from fluorescence microscopy to flow cytometry and beyond.

Reagent Profile: this compound

This reagent is a highly versatile tool for fluorescence labeling, engineered with three key components: a reactive alkyne, a hydrophilic spacer, and a bright fluorophore.

Chemical Structure:

-

Propargyl Group (Alkyne): A terminal alkyne that serves as the reactive handle for the click reaction with an azide-modified target.

-

Dual PEG4 Spacer: Two polyethylene glycol (PEG) units confer significant advantages, including enhanced water solubility of the reagent and the final conjugate, reduced aggregation, and minimization of steric hindrance between the biomolecule and the dye[1][2][3][4].

-

Cy3 Dye: A bright and photostable cyanine dye, ideal for fluorescent detection. It is readily detected by instruments equipped with standard TRITC filter sets[5].

Specifications Table:

| Property | Value | Source(s) |

| Molecular Weight | 829.5 g/mol | [6] |

| Excitation Max (λex) | ~555 nm | [6] |

| Emission Max (λem) | ~570 nm | [6] |

| Molar Extinction Coeff. | 150,000 M⁻¹cm⁻¹ at 555 nm | [6][7] |

| Reactive Group | Terminal Alkyne (Propargyl) | [6] |

| Solubility | Water, DMSO, DMF | [6] |

Storage and Handling: Store the lyophilized solid at -20°C, protected from light and moisture. Prepare stock solutions in anhydrous DMSO or DMF and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

The Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The covalent labeling of a target molecule with this reagent is achieved through CuAAC, a cornerstone of "click chemistry." This reaction is exceptionally specific, forming a stable triazole linkage between the alkyne on the Cy3 reagent and an azide group on the biomolecule[8][9]. The reaction is bioorthogonal, meaning the reactive groups (azides and alkynes) are absent in native biological systems, thus preventing side reactions with other functional groups[9][10].

Reaction Mechanism: The reaction requires a Copper(I) catalyst, which is typically generated in situ from a Copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate)[11][12].

The Critical Role of the Ligand (THPTA): While the Cu/ascorbate system is effective, it can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins[11]. To mitigate this, a water-soluble, copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential. THPTA serves two key functions:

-

Accelerates the Reaction: It stabilizes the active Cu(I) catalytic species, dramatically increasing the reaction rate[13].

-

Protects the Biomolecule: It prevents copper-mediated oxidative damage, preserving the structure and function of the target[10][11].

Detailed Protocol: Labeling an Azide-Modified Protein

This protocol provides a robust starting point for labeling 1 mg of an azide-modified protein (e.g., an antibody at ~150 kDa). Reactions can be scaled as needed.

A. Materials and Reagents

-

Azide-modified protein (in an azide-free buffer, e.g., PBS pH 7.4)

-

Propargyl-PEG4-Cy3 Reagent (e.g., BroadPharm BP-23023)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Deionized water (ddH₂O)

-

Purification column (e.g., size-exclusion chromatography/desalting column)

B. Preparation of Stock Solutions

-

Propargyl-PEG4-Cy3 (10 mM): Dissolve 0.83 mg of the reagent in 100 µL of anhydrous DMSO.

-

CuSO₄ (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of ddH₂O.

-

THPTA (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of ddH₂O.

-

Catalyst Premix (Cu-THPTA): Prepare fresh just before use. Mix 1 volume of 20 mM CuSO₄ with 5 volumes of 50 mM THPTA. This creates a solution with a 5:1 ligand-to-copper ratio, which is crucial for protecting the protein[11][12].

-

Sodium Ascorbate (100 mM): Prepare fresh just before use. Dissolve 19.8 mg of sodium ascorbate in 1 mL of ddH₂O.

C. Step-by-Step Labeling Procedure

-

Prepare Protein: In a microcentrifuge tube, start with your azide-modified protein. For this example, we use 1 mg of a 150 kDa antibody in 200 µL of PBS, pH 7.4. This is a concentration of ~33.3 µM.

-

Add Alkyne-Dye: Add a 5 to 10-fold molar excess of the Propargyl-PEG4-Cy3 reagent. For a 10-fold excess, add 3.3 µL of the 10 mM stock solution. Mix gently by pipetting.

-

Scientist's Note: Starting with a molar excess of the dye ensures the reaction goes to completion. The optimal ratio may need to be determined empirically for your specific protein[14].

-

-

Add Catalyst: Add the freshly prepared Cu-THPTA catalyst premix to a final copper concentration of 0.25-0.5 mM. To achieve 0.5 mM in a ~210 µL final volume, add 5.25 µL of the premix. Mix gently.

-

Initiate Reaction: Add the freshly prepared 100 mM sodium ascorbate to a final concentration of 2.5-5 mM. To achieve 5 mM, add 10.5 µL of the stock solution. The total reaction volume will now be approximately 219 µL.

-

Scientist's Note: The reducing agent is added last to initiate the formation of the active Cu(I) catalyst in the presence of all other components.

-

-

Incubate: Protect the reaction from light and incubate at room temperature for 1-2 hours. Gentle mixing (e.g., on a rotator) can be beneficial but is often not required.

D. Post-Reaction Purification It is critical to remove the unreacted dye and catalyst components. Size-exclusion chromatography (e.g., a desalting column like a PD-10 or Zeba™ spin column) is highly effective for purifying proteins[14][15][].

-

Equilibrate the desalting column with PBS, pH 7.4, according to the manufacturer's instructions.

-

Apply the entire reaction mixture to the column.

-

Elute the protein conjugate with PBS, collecting the colored, protein-containing fractions. The larger protein conjugate will elute first, while the smaller, unreacted dye molecules are retained and elute later.

Quantification of Labeling Efficiency

The Degree of Labeling (DOL), or the average number of dye molecules per protein, is a critical quality control parameter[17][18]. It can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~555 nm (Aₘₐₓ).

-

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm. A correction factor (CF) for Cy3 is typically around 0.08.

-

Protein Conc. (M) = [A₂₈₀ – (Aₘₐₓ × CF)] / ε_protein

-

-

Calculate the concentration of the dye.

-

Dye Conc. (M) = Aₘₐₓ / ε_dye

-

-

Calculate the DOL.

-

DOL = Dye Conc. (M) / Protein Conc. (M)

-

Example Calculation Table:

| Parameter | Symbol | Value |

| Molar Extinction Coeff. of Protein (IgG) | ε_protein | 210,000 M⁻¹cm⁻¹ |

| Molar Extinction Coeff. of Cy3 Dye | ε_dye | 150,000 M⁻¹cm⁻¹ |

| Correction Factor for Cy3 at 280 nm | CF | 0.08 |

| Measured Absorbance at 280 nm | A₂₈₀ | 0.75 |

| Measured Absorbance at 555 nm | Aₘₐₓ | 0.60 |

| Calculated Protein Concentration | [Protein] | 3.34 x 10⁻⁶ M |

| Calculated Dye Concentration | [Dye] | 4.00 x 10⁻⁶ M |

| Calculated Degree of Labeling | DOL | ~1.2 |

Scientist's Note: For most applications, a DOL between 1 and 3 is ideal. A DOL that is too high can lead to fluorescence quenching and may affect protein function, while a DOL that is too low results in a weak signal[14][17].

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Labeling | 1. Inefficient azide incorporation into the target biomolecule. 2. Degraded sodium ascorbate solution. 3. Buffer contains interfering substances (e.g., EDTA, Tris, sodium azide). 4. Insufficient dye concentration. | 1. Verify the presence of the azide group on your target. 2. Always prepare sodium ascorbate solution fresh. 3. Perform a buffer exchange into a non-interfering buffer like PBS or HEPES. 4. Increase the molar excess of the Propargyl-Cy3 reagent (e.g., to 15-20x). |

| Protein Precipitation | 1. Oxidative damage to the protein. 2. High concentration of organic co-solvent (DMSO). | 1. Ensure the THPTA:Cu ratio is at least 5:1. Consider de-gassing buffers to remove oxygen.[11] 2. Keep the final DMSO concentration below 5-10% (v/v). |

| High Background Signal | Incomplete removal of unreacted fluorescent dye. | Improve purification. Use a longer size-exclusion column or perform a second round of purification. |

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. chempep.com [chempep.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Cyanine - Wikipedia [en.wikipedia.org]

- 6. This compound, 2107273-62-9 | BroadPharm [broadpharm.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 9. interchim.fr [interchim.fr]

- 10. de.lumiprobe.com [de.lumiprobe.com]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jenabioscience.com [jenabioscience.com]

- 13. mdpi.com [mdpi.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 17. support.nanotempertech.com [support.nanotempertech.com]

- 18. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step guide for oligonucleotide conjugation with N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3

Application Note & Protocol

Topic: Step-by-Step Guide for Oligonucleotide Conjugation with N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Oligonucleotides with Advanced Fluorophores

The functionalization of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Conjugating oligonucleotides to molecules like fluorescent dyes enables their use as probes in a wide array of applications, including fluorescence in situ hybridization (FISH), flow cytometry, and high-resolution microscopy.[1][2] The specific reagent, this compound, offers a sophisticated tool for this purpose. It combines the bright and photostable orange-fluorescent Cy3 dye with a hydrophilic polyethylene glycol (PEG) spacer.[1][3][4] PEGylation enhances the solubility of the conjugate and can reduce steric hindrance, potentially improving hybridization efficiency and reducing non-specific interactions.[5][6][][8]

This guide details the conjugation of an azide-modified oligonucleotide to this reagent via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[9][10] The terminal propargyl (alkyne) group on the Cy3 reagent reacts with an azide group on the oligonucleotide to form a highly stable triazole linkage.[10][11] This reaction is noted for its high yield, specificity, and compatibility with biomolecules under mild, aqueous conditions.[11][12][13][14] We will provide a comprehensive, step-by-step protocol covering the conjugation reaction, purification by High-Performance Liquid Chromatography (HPLC), and characterization by UV-Vis spectroscopy and Mass Spectrometry.

Principle of the Reaction: The CuAAC "Click" Chemistry Pathway

The conjugation process is centered on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is a highly efficient and bio-orthogonal method for covalently linking two molecules.[11] In this specific application, the two components are:

-

The Azide-Modified Oligonucleotide: The oligonucleotide must be synthesized or modified to contain a terminal or internal azide (-N₃) functional group. This is the point of attachment.

-

The Propargyl-PEG-Cy3 Reagent: This molecule contains a terminal alkyne (-C≡CH) group, which is the other half of the reactive pair.[3][4]

The reaction is catalyzed by a Copper(I) (Cu⁺) species, which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate.[13][14] The presence of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to protect the Cu(I) catalyst from oxidation and improve reaction efficiency.[15] The reaction proceeds rapidly under mild conditions to form a stable and inert 1,2,3-triazole ring, covalently linking the oligonucleotide to the Cy3 dye.

Caption: The CuAAC reaction mechanism for oligonucleotide conjugation.

PART 1: Experimental Protocols

This section provides the detailed methodologies for the entire workflow, from initial reaction setup to final product characterization.

Overall Experimental Workflow

The process follows a logical sequence of synthesis, purification, and analysis. Each step is critical for obtaining a high-purity final product.

Caption: Overall experimental workflow for oligonucleotide-Cy3 conjugation.

Materials and Reagents

-

Oligonucleotide: Azide-modified oligonucleotide, desalted (1-5 mM stock in nuclease-free water).

-

Dye Reagent: this compound (e.g., 10 mM stock in anhydrous DMSO).

-

Copper(II) Sulfate (CuSO₄): 20 mM stock in nuclease-free water.

-

Sodium Ascorbate: 100 mM stock in nuclease-free water. (Must be prepared fresh).

-

Tris(benzyltriazolylmethyl)amine (TBTA): 50 mM stock in DMSO.

-

Buffers:

-

Equipment:

Protocol 1: CuAAC "Click" Conjugation Reaction

This protocol details the covalent linking of the azide-oligonucleotide with the propargyl-Cy3 reagent.

Scientist's Note: The success of the CuAAC reaction is highly dependent on the active Cu(I) catalyst. Dissolved oxygen can oxidize Cu(I) to the inactive Cu(II) state.[22] Therefore, using freshly prepared sodium ascorbate is critical, and degassing solutions, while not always necessary for small scales, is good practice.[22] Avoid using Tris or phosphate buffers in high concentrations directly with the copper solution, as they can sometimes interfere with the catalyst.[22]

-

Prepare the Oligonucleotide Mixture: In a 1.5 mL microcentrifuge tube, combine the following:

-

Azide-Modified Oligonucleotide (1-5 mM stock): 10 µL (adjust volume based on desired scale).

-

0.1 M Sodium Phosphate Buffer (pH 7.2): Adjust volume to bring the total reaction volume to 100 µL.

-

-

Add the Cy3 Reagent: Add 2 to 5 molar equivalents of the this compound stock solution to the oligonucleotide mixture. For example, if you started with 10 nmol of oligonucleotide, add 20-50 nmol of the dye. A slight excess of the dye helps drive the reaction to completion.[22]

-

Prepare the Catalyst Premix: In a separate tube, prepare the catalyst solution immediately before use. Add the components in the following order to prevent precipitation:

-

Copper(II) Sulfate (20 mM): 2.5 µL

-

TBTA Ligand (50 mM): 5.0 µL

-

Vortex briefly to mix.

-

-

Initiate the Reaction:

-

Add the 7.5 µL of the catalyst premix to the oligonucleotide/dye mixture.

-

Add 5 µL of freshly prepared 100 mM Sodium Ascorbate.

-

Vortex the tube gently to ensure thorough mixing.

-

-

Incubate: Incubate the reaction at room temperature or at 37-45°C for 1-4 hours.[15] Higher temperatures can accelerate the reaction. For complex oligonucleotides that may have significant secondary structure, incubation at a higher temperature can improve accessibility of the azide group.[22]

-

Stop the Reaction (Optional): The reaction can be stopped by adding EDTA to chelate the copper or proceed directly to purification. For long-term storage of the crude product, quenching is recommended.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

Purification is essential to separate the final conjugate from unreacted oligonucleotide, free dye, and reaction components. RP-HPLC separates molecules based on hydrophobicity.[18] The addition of the hydrophobic Cy3 dye and PEG linker will cause the conjugated oligonucleotide to have a longer retention time than the unlabeled oligonucleotide.[5]

-

Prepare the HPLC:

-

Sample Injection: Inject the crude reaction mixture onto the equilibrated column.

-

Elution Gradient: Elute the products using a linear gradient of acetonitrile (Mobile Phase B). A typical gradient is 5% to 50% Mobile Phase B over 30-40 minutes.[16][17] This gradient may need to be optimized based on the length and sequence of your oligonucleotide.

-

Fraction Collection: Collect the peaks as they elute. You will typically observe three main peaks:

-

Peak 1 (Early Elution): Unreacted, hydrophilic azide-oligonucleotide. Will show a strong signal at 260 nm but little to no signal at 550 nm.

-

Peak 2 (Late Elution): The desired Oligonucleotide-Cy3 conjugate. This peak will show strong absorbance at both 260 nm and 550 nm.[16]

-

Peak 3 (Variable Elution): Free/hydrolyzed Cy3 dye. Will have a strong signal at 550 nm and a smaller signal at 260 nm.

-

-

Post-Purification Processing:

-

Combine the fractions corresponding to the desired conjugate peak.

-

Lyophilize the pooled fractions to dryness using a SpeedVac to remove the HPLC solvents.

-

Resuspend the purified conjugate pellet in nuclease-free water or a suitable storage buffer (e.g., TE buffer).

-

Protocol 3: Characterization of the Final Conjugate

This final step validates the success of the conjugation and purification, ensuring the product's identity and purity.

-

UV-Vis Spectroscopy:

-

Measure the absorbance of the purified conjugate solution at 260 nm and 550 nm.

-

The ratio of A₂₆₀/A₅₅₀ can be used to estimate the degree of labeling and confirm the presence of both the oligonucleotide and the dye. The dye-labeled oligonucleotide will have a higher A₂₆₀ to λₘₐₓ ratio than the free dye.[16]

-

The concentration of the oligonucleotide can be determined using its extinction coefficient at 260 nm, though the contribution from the dye at this wavelength should be accounted for for precise quantification.

-

-

Mass Spectrometry (MS):

-

Analyze the purified conjugate using either MALDI-TOF or ESI-MS to confirm its molecular weight.[21]

-

Calculation of Expected Mass:

-

Mass_Expected = Mass_Azide-Oligo + Mass_Propargyl-PEG-Cy3

-

-

The observed mass should match the calculated theoretical mass. This provides definitive confirmation that the conjugation was successful and that the correct product was isolated. MS can also reveal the presence of any impurities not separated by HPLC.[21]

-

PART 2: Data Presentation and Troubleshooting

Summary of Expected Results

| Parameter | Unconjugated Oligonucleotide | Free Cy3 Dye | Oligo-Cy3 Conjugate (Product) |

| RP-HPLC Retention Time | Shorter | Variable | Longer than unconjugated oligo |

| UV-Vis Absorbance | Peak at ~260 nm | Peak at ~550 nm | Peaks at both ~260 nm and ~550 nm |

| Mass Spectrometry (MW) | Theoretical Mass of Starting Oligo | Theoretical Mass of Dye Reagent | Theoretical Mass of Oligo + Dye Reagent |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conjugation Yield | Inactive Catalyst: The Cu(I) was oxidized to Cu(II) by dissolved oxygen.[22] | Prepare fresh sodium ascorbate solution immediately before use. Degas buffer solutions if the problem persists.[22] |

| Reagent Degradation: The azide or alkyne functionalities have degraded due to improper storage. | Ensure reagents are stored correctly (e.g., anhydrous conditions for reactive esters, protection from light for dyes). Verify reagent quality.[22] | |

| Oligonucleotide Secondary Structure: The azide group is sterically hindered and inaccessible.[22] | Increase the reaction temperature to 45-55°C to help denature secondary structures. Consider redesigning the oligo to place the azide in a more accessible location. | |

| Incorrect Stoichiometry: Insufficient amount of the Cy3-alkyne reagent was used. | Increase the molar excess of the alkyne-dye reagent to 5-10 equivalents to drive the reaction.[22] | |

| Multiple Product Peaks in HPLC | Incomplete Reaction: The reaction did not go to completion, leaving starting material. | Increase reaction time, temperature, or the molar excess of the limiting reagent. |